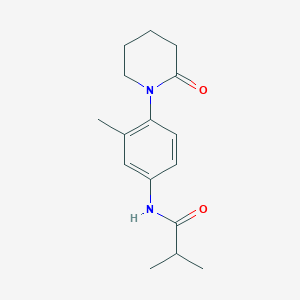

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

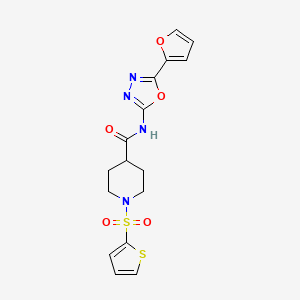

Synthesis Analysis

The synthesis of compounds similar to “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide” has been described in the literature . The synthesis often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold has been shown to retain potent fXa binding activity .

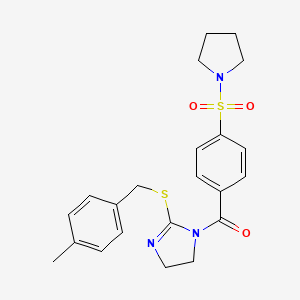

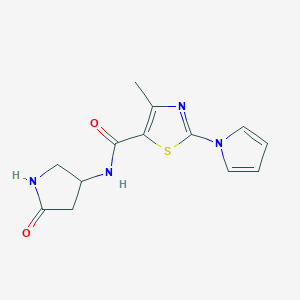

Molecular Structure Analysis

The molecular structure of “this compound” is based on a piperidine nucleus, which is a common feature in many pharmaceutical compounds . The piperidine ring is a key structural feature that contributes to the biological activity of these compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Drug Development

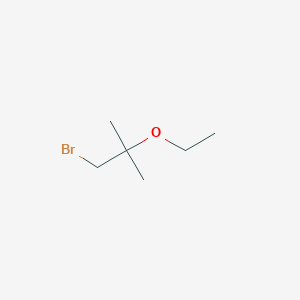

Research in chemical synthesis focuses on developing efficient, stereoselective processes for preparing key intermediates for pharmaceutical applications. For example, a study described the synthesis of a key intermediate used in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens, through a process involving asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Pharmacological Activities

Several studies have focused on the pharmacological properties of compounds with structural similarities, investigating their potential as therapeutic agents. For instance, research on the neurotoxin N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolites provides insights into the mechanisms of neurodegenerative diseases and potential therapeutic interventions (Javitch et al., 1985). Another study on novel triazole derivatives demonstrated antimicrobial activity against Mycobacterium tuberculosis, highlighting the potential for developing new treatments for mycobacterial infections (Boechat et al., 2011).

Potential Therapeutic Applications

Research also explores the therapeutic applications of similar compounds, including their use as antiparkinsonian drugs, anticonvulsants, and in cancer therapy. For example, derivatives of gamma-aminobutyric acid (GABA) and gamma-aminobutyramide have been studied for their anticonvulsant activities and GABA mimetic effects, indicating potential applications in treating neurological disorders (Kaplan et al., 1980).

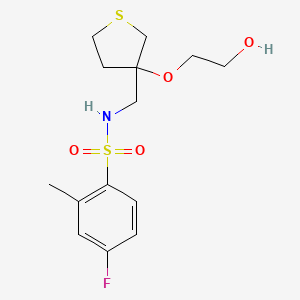

Wirkmechanismus

While the specific mechanism of action for “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide” is not explicitly stated in the literature, compounds with a similar structure, such as apixaban, have been shown to act as direct inhibitors of activated factor X (FXa) . They inhibit free as well as prothrombinase- and clot-bound FXa activity in vitro .

Zukünftige Richtungen

The piperidine nucleus, a key structural feature in “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide”, is a pivotal cornerstone in the production of drugs . Piperidine derivatives show several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-methyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-11(2)16(20)17-13-7-8-14(12(3)10-13)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBBRFVUJGMBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C)C)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642022.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2642024.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2642026.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2642027.png)

![2,7-Bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642032.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoate](/img/structure/B2642040.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2642042.png)